N-(2,6-Diethylphenyl)acetamide

Description

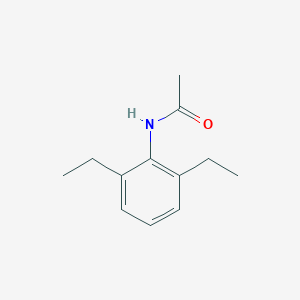

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-10-7-6-8-11(5-2)12(10)13-9(3)14/h6-8H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPZDXACCGIJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168148 | |

| Record name | Acetanilide, 2',6'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16665-89-7 | |

| Record name | 2,6-Diethylacetanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16665-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetanilide, 2',6'-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016665897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetanilide, 2',6'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

141 - 142 °C | |

| Record name | N-Acetyl-2,6-diethylaniline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Position Within the N Substituted Acetamide Chemical Class

N-(2,6-Diethylphenyl)acetamide belongs to the broad class of N-substituted acetamides. nih.gov This classification is defined by the presence of an acetamide (B32628) group (–NHCOCH₃) where the nitrogen atom is bonded to a substituted aryl (phenyl) group. nih.gov Amides are recognized for the unique chemical and physical properties arising from the conjugation between the nitrogen's lone pair of electrons and the carbonyl group's pi-bond. researchgate.net

Academic Research Interest and Scope of Investigation

Academic inquiry into N-(2,6-Diethylphenyl)acetamide and its close chemical relatives has been specific and targeted. A significant area of investigation involves its chloro-substituted derivative, 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which is a known metabolite of the herbicide alachlor. nih.gov Research has focused on the synthesis and characterization of adducts formed between CDEPA and nucleosides like 2'-deoxyguanosine (B1662781) and thymidine. nih.govresearchgate.net These studies are crucial for understanding the mechanisms by which such compounds may interact with DNA.

The scope of this research involves synthesizing these adducts under mildly basic conditions, where the chlorine atom is displaced. nih.gov The resulting products are then rigorously characterized to confirm their structure. nih.gov While direct research on this compound itself is less common in the literature, its derivatives serve as important subjects in toxicology and environmental chemistry to understand the metabolic pathways and potential reactivity of chloroacetanilide herbicides. nih.gov Furthermore, related N-substituted acetamides are explored as potential therapeutic agents, highlighting the importance of understanding the fundamental chemistry of this class of compounds. nih.gov

Methodological Approaches in Studying N 2,6 Dialkylphenyl Acetamide Frameworks

Direct Synthesis of this compound

The primary route for the direct synthesis of this compound involves the acylation of 2,6-diethylaniline (B152787).

The most common method for synthesizing this compound is the acylation of 2,6-diethylaniline. This reaction introduces an acetyl group into the amine functionality of the 2,6-diethylaniline molecule. Various acetylating agents can be employed for this purpose, with acetyl chloride and acetic anhydride (B1165640) being the most prevalent.

The reaction between 2,6-diethylaniline and an acetylating agent like chloroacetyl chloride is a nucleophilic acyl substitution. brainly.com The nitrogen atom of the amine group in 2,6-diethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond of this compound and a leaving group. brainly.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the solvent system, the stoichiometric ratio of reactants, and the management of byproducts.

The choice of solvent can significantly impact the reaction rate and outcome. Toluene (B28343) is a commonly used solvent in the synthesis of this compound and its derivatives. google.comumass.eduprepchem.com In some processes, a mixture of N,N-dimethylacetamide and toluene is employed as the solvent system. google.com The use of tetrahydrofuran (B95107) has also been reported, offering the advantage of easier recovery and reuse through reduced pressure distillation. google.com Research has shown that using tetrahydrofuran or a mixture of N,N-dimethylacetamide and toluene can lead to yields of over 80%. google.com

Table 1: Impact of Solvent Systems on the Synthesis of a Derivative

| Solvent System | Yield (%) | Notes |

| Tetrahydrofuran | >80 | Can be recovered for reuse by simple reduced pressure distillation. google.com |

| N,N-Dimethylacetamide/Toluene | >80 | Substitution of toluene for benzene (B151609) in a similar system showed surprising results. google.com |

| N,N-Dimethylacetamide/Benzene | <80 | Considered a prior art solvent system with lower yields even at extended reaction periods. google.comprepchem.com |

This table is based on data for the synthesis of 2,6-dimethylphenylisothiocyanate from N-(2,6-dimethylphenyl)acetamide, illustrating the influence of solvents in a related reaction.

The molar ratio of the reactants, specifically 2,6-diethylaniline and the acetylating agent, is a critical factor in the synthesis. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of unwanted byproducts. Careful control of the stoichiometry is necessary to achieve high yields and purity. For instance, in related syntheses of similar compounds, equimolar amounts of the amine and the acylating agent are often used. jocpr.com

Reaction Condition Optimization for Enhanced Yield and Purity

Comparative Analysis of Synthetic Protocols

Different synthetic protocols for producing this compound and its derivatives offer various advantages and disadvantages in terms of yield, purity, reaction time, and scalability.

Industrial-scale processes often favor continuous-flow reactors over batch reactors. A patented continuous process for a similar compound, where 2,6-dimethylaniline (B139824) and acetyl chloride are fed into a reactor at 100°C, achieved a 92% conversion with minimal byproducts. This highlights the efficiency of continuous manufacturing.

Table 2: Comparison of Synthetic Methods for a Similar Compound

| Parameter | Acetyl Chloride | Acetic Anhydride | Industrial Process |

| Yield (%) | 75–85 | 80–90 | 90–95 |

| Reaction Time (h) | 2–4 | 4–6 | 1–2 |

| Purity (%) | >95 | >97 | >99 |

| Scalability | Moderate | High | High |

| Byproduct Management | HCl gas | Acetic acid | Minimal |

This table is based on data for the synthesis of N-(2,6-dimethylphenyl)acetamide and illustrates a comparative analysis of different synthetic protocols.

Evaluation of Acetyl Chloride vs. Acetic Anhydride Routes

The traditional synthesis of this compound involves the reaction of 2,6-diethylaniline with either acetyl chloride or acetic anhydride.

The acetic anhydride route is a well-documented method. In a typical laboratory preparation, acetic anhydride is added dropwise to 2,6-diethylaniline, often cooled in an ice bath due to the rapid and exothermic nature of the reaction. The reaction can be completed by heating, for instance, on a steam bath. The product can then be precipitated by the addition of aqueous acid and crystallized from a suitable solvent like ethanol (B145695) or toluene to yield white needles of this compound. cdnsciencepub.com This method is known for its high yield. cdnsciencepub.com

The acetyl chloride route , while not as explicitly detailed for the diethyl- derivative in the searched literature, follows a similar principle of nucleophilic acyl substitution. For the closely related compound N-(2,6-dimethylphenyl)acetamide, the reaction with chloroacetyl chloride (a similar acyl chloride) is vigorous and is often carried out in a solvent like glacial acetic acid in the presence of a base such as sodium acetate (B1210297) to neutralize the hydrochloric acid byproduct. acs.orgmuni.czumass.edu The reaction is typically fast, with the product precipitating out of the solution almost instantaneously. acs.org

A comparative evaluation of these two routes for the synthesis of related acetanilides suggests that while both methods are effective, the choice often depends on factors like cost, safety, and ease of handling. Acetyl chloride is generally more reactive than acetic anhydride, which can lead to faster reaction times but may also require more careful control of reaction conditions. The formation of corrosive HCl gas with acetyl chloride is a significant consideration, necessitating the use of a base or performing the reaction under conditions to manage the acidic byproduct. Current time information in Bangalore, IN. Acetic anhydride, while slightly less reactive, produces acetic acid as a byproduct, which is less corrosive and easier to handle. Current time information in Bangalore, IN.

| Feature | Acetyl Chloride Route (Inferred) | Acetic Anhydride Route |

| Reactivity | Higher | Lower |

| Reaction Speed | Generally faster | Generally slower |

| Byproduct | Hydrochloric acid (corrosive gas) | Acetic acid (liquid) |

| Handling | Requires more stringent safety precautions | Easier and safer to handle |

| Yield | High | High cdnsciencepub.com |

Industrial Process Considerations

On an industrial scale, the synthesis of this compound and its analogues prioritizes cost-effectiveness, safety, scalability, and waste minimization. For the production of related compounds like N-(2,6-dimethylphenyl)acetamide, several key industrial considerations are taken into account. These include the use of large-scale reactors and the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Continuous flow reactors are increasingly being adopted in industrial processes over traditional batch reactors. They offer superior heat transfer, which is crucial for managing exothermic acylation reactions, and can lead to reduced reaction times and improved product consistency. Furthermore, solvent recycling is a critical aspect of industrial-scale production to reduce material costs and minimize environmental impact. The choice of solvent and the implementation of efficient recovery and purification techniques, such as fractional distillation, are vital for a sustainable industrial process.

Emerging and Sustainable Synthetic Approaches

Research into the synthesis of amides is continuously evolving, with a growing emphasis on green chemistry principles. This includes the exploration of alternative energy sources and biocatalysis to create more efficient and environmentally benign processes.

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. iosrphr.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. iosrphr.orgnih.gov

For the synthesis of related N-arylacetamides, microwave-assisted methods have demonstrated significant advantages over conventional heating. nih.gov Studies on the dimethyl- analogue suggest that microwave irradiation can slash reaction times to as little as 10-15 minutes while maintaining high yields of over 90%. This rapid and efficient synthesis opens up the potential for high-throughput screening of compound libraries and facilitates faster process development. The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. iosrphr.org This often results in cleaner reactions with fewer byproducts. iosrphr.org

| Synthesis Method | Reaction Time | Yield |

| Conventional Heating (General Amides) | 900 - 1800 min | Variable |

| Microwave-Assisted (General Amides) | 30 - 70 s | High nih.gov |

| Microwave-Assisted (N-(2,6-dimethylphenyl)acetamide) | 10 - 15 min | >90% |

Enzymatic Acylation for Green Chemistry Applications

Enzymatic synthesis represents a growing field in green chemistry, utilizing biocatalysts to perform chemical transformations with high selectivity and under mild conditions. acs.org

Lipases are a class of enzymes that have shown great promise in catalyzing acylation reactions in non-aqueous solvents. unam.mxnih.gov These enzymes can offer high regio- and enantioselectivity, which is particularly valuable in the synthesis of chiral compounds. researchgate.net The use of lipases for the acylation of amines like 2,6-diethylaniline could provide a more sustainable alternative to traditional chemical methods.

However, the practical application of lipase-catalyzed acylation for the synthesis of this compound faces some challenges. Preliminary research on the enzymatic acylation of the related 2,6-dimethylaniline indicates that the yields can be low (less than 50%) and the cost of the enzyme can be a limiting factor. Furthermore, some lipase-catalyzed reactions can be very slow. nih.gov Despite these limitations, the field of biocatalysis is rapidly advancing. The development of more robust and efficient enzymes, along with optimized reaction conditions and enzyme immobilization techniques, could make enzymatic acylation a viable industrial process in the future. nih.gov The ability to perform these reactions in non-aqueous or solvent-free systems further enhances their green credentials by reducing solvent waste. unam.mx

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Analysis of a closely related structure, N-[(2,6-Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide, reveals characteristic signals for the N-(2,6-Diethylphenyl) moiety which are directly applicable for the structural confirmation of this compound.

The aromatic region of the spectrum is of particular diagnostic value. The protons on the phenyl ring exhibit a characteristic splitting pattern. The proton at the para-position (H-4) typically appears as a triplet, resulting from coupling to the two meta-protons. The two equivalent meta-protons (H-3 and H-5) also appear as a triplet, coupling to the para-proton.

The ethyl substituents at the 2 and 6 positions of the phenyl ring give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) of the ethyl groups are observed as a quartet due to coupling with the adjacent methyl protons. These methyl protons (-CH₃), in turn, appear as a triplet.

The acetyl group introduces a sharp singlet in the upfield region of the spectrum, corresponding to the three equivalent methyl protons. The amide proton (N-H) typically presents as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for the N-(2,6-Diethylphenyl) moiety.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3, H-5 | 7.22 | d |

| H-4 | 7.28 | t |

| -CH₂- (Ethyl) | 2.59 | q |

| -CH₃ (Ethyl) | 1.11 | t |

| -CH₃ (Acetyl) | Not available | s |

| N-H | Not available | br s |

Note: Data for the diethylphenyl moiety is based on the analysis of N-[(2,6-Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 's' a singlet, and 'br s' a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Based on data from the analogous compound N-[(2,6-Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide, the chemical shifts for the carbon atoms of the N-(2,6-Diethylphenyl) group can be assigned with high confidence.

The carbonyl carbon of the acetamide group is expected to resonate at the most downfield position, typically in the range of 168-172 ppm. The aromatic carbons show distinct signals, with the quaternary carbons (C-1, C-2, and C-6) appearing at different chemical shifts compared to the protonated carbons (C-3, C-4, and C-5). The symmetry of the 2,6-disubstituted ring results in the equivalence of C-2 and C-6, as well as C-3 and C-5.

The carbons of the ethyl groups are observed in the upfield region of the spectrum, with the methylene carbons (-CH₂) appearing at a lower field than the methyl carbons (-CH₃). The methyl carbon of the acetyl group also gives a characteristic signal in the aliphatic region.

Table 2: ¹³C NMR Chemical Shift Data for the N-(2,6-Diethylphenyl) moiety.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | Not available |

| C-1 | 134.1 |

| C-2, C-6 | 143.1 |

| C-3, C-5 | 126.5 |

| C-4 | 128.4 |

| -CH₂- (Ethyl) | 24.6 |

| -CH₃ (Ethyl) | 14.3 |

| -CH₃ (Acetyl) | Not available |

Note: Data for the diethylphenyl moiety is based on the analysis of N-[(2,6-Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide.

Two-Dimensional NMR Techniques (e.g., COSY, XHCORR, DEPT)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are invaluable. A study on a related compound, 2-chloro-N-(2,6-diethylphenyl)acetamide, utilized techniques such as 2D-COSY, 2D-XHCORR, and DEPT to achieve full structural elucidation. sbq.org.br

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, this would confirm the coupling between the aromatic protons (H-3/H-5 and H-4) and between the methylene and methyl protons of the ethyl groups.

XHCORR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the carbon atoms attached to specific protons, such as C-3/C-5 with H-3/H-5, C-4 with H-4, and the carbons of the ethyl groups with their respective protons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would confirm the assignments of the various carbon types in the molecule.

Interpretation of Chemical Shifts and Coupling Constants for Structural Assignment

The chemical shifts (δ) in both ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei. The electron-withdrawing effect of the nitrogen atom and the aromatic ring influences the chemical shifts of the adjacent protons and carbons. The values observed are consistent with a substituted acetanilide (B955) structure.

The coupling constants (J) in the ¹H NMR spectrum provide information about the dihedral angles between adjacent protons and thus the geometry of the molecule. The observed coupling constants for the aromatic protons would be typical for an ortho- and meta-relationship in a benzene ring. The coupling constant for the ethyl groups is characteristic of free rotation around the C-C single bond.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a number of characteristic absorption bands that confirm the presence of its key functional groups. Analysis of the closely related N-[(2,6-Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide provides expected wavenumber ranges for these vibrations.

A strong absorption band is expected for the amide N-H stretching vibration, typically appearing in the region of 3200-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and acetyl groups are observed in the range of 2850-3100 cm⁻¹.

One of the most diagnostic peaks in the spectrum is the amide I band, which corresponds to the C=O stretching vibration. This is a very strong and sharp absorption that typically appears in the range of 1630-1680 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, is usually found between 1510 and 1570 cm⁻¹.

The C-N stretching vibration of the amide group gives rise to an absorption in the 1400-1430 cm⁻¹ region. Bending vibrations for the methyl and methylene groups of the ethyl substituents are also observable in the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for this compound.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | ~3248 |

| C-H Stretch (Aromatic) | ~3062 |

| C-H Stretch (Aliphatic) | ~2966 |

| C=O Stretch (Amide I) | ~1660 |

| N-H Bend (Amide II) | Not available |

| C-N Stretch (Amide) | Not available |

Note: Data is based on the analysis of the related compound N-[(2,6-Diethylphenyl) carbamothioyl]-2,2- diphenylacetamide.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that offers detailed insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. For this compound, the FT-Raman spectrum provides characteristic signals that are crucial for structural confirmation. While a specific FT-Raman spectrum for this compound is not widely published, data from analogous compounds like 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide (DEAL) and 2-Chloro-N-(2,6-dimethylphenyl)acetamide offer valuable comparative information. nih.govresearchgate.net

Theoretical studies using Density Functional Theory (DFT) methods, such as B3LYP with various basis sets, have been employed to calculate the vibrational frequencies of related acetamide structures. zenodo.org These computational analyses aid in the assignment of observed Raman bands to specific molecular vibrations. For instance, studies on similar molecules have shown that FT-Raman is effective in identifying the characteristic vibrations of the acetamide group and the substituted phenyl ring. researchgate.netdntb.gov.ua

Table 1: Predicted and Observed Raman Shifts for Structurally Similar Compounds

| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) (Computational) | Observed Wavenumber (cm⁻¹) (Experimental) | Reference |

| N-H Stretch | ~3300-3400 | Varies based on H-bonding | researchgate.net |

| C=O Stretch (Amide I) | ~1650-1680 | ~1649 | |

| N-H Bend (Amide II) | ~1550-1600 | Varies | researchgate.net |

| Aromatic C-H Stretch | ~3000-3100 | Varies | researchgate.net |

| Aromatic C=C Stretch | ~1400-1600 | Varies | researchgate.net |

| C-N Stretch | ~1200-1350 | Varies | zenodo.org |

| Ethyl Group C-H Bending | ~1375-1470 | Varies | zenodo.org |

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is characterized by the distinct contributions of its primary functional groups: the secondary amide and the 2,6-disubstituted phenyl ring. The assignment of these vibrations is fundamental to confirming the compound's structure.

Key characteristic vibrations include:

N-H Stretch: The stretching vibration of the N-H bond in the secondary amide typically appears as a broad band in the region of 3300-3400 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding.

C=O Stretch (Amide I band): This is one of the most intense and characteristic bands in the spectrum of an amide, appearing around 1650-1680 cm⁻¹. For the related compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide, this band is observed at 1649 cm⁻¹.

Aromatic Ring Vibrations: The phenyl ring exhibits several characteristic bands. The C-H stretching vibrations are typically found above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to bands in the 1400-1600 cm⁻¹ region.

Ethyl Group Vibrations: The ethyl substituents on the phenyl ring contribute to the spectrum with their characteristic C-H stretching and bending vibrations.

Spectroscopic analysis of related compounds, such as N-(2,6-dimethylphenyl)acetamide and its derivatives, provides a strong basis for these assignments. researchgate.netdntb.gov.ua

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for assessing the purity of this compound and identifying any related impurities. This method is particularly useful for analyzing non-volatile compounds in complex mixtures. ebi.ac.uk For instance, LC-MS/MS methods have been developed to detect and quantify structurally similar impurities in pharmaceutical ingredients. pnrjournal.com The high sensitivity and selectivity of LC-MS/MS allow for the detection of trace-level impurities that might arise during synthesis or degradation. nih.gov The technique can separate the main compound from its impurities based on their chromatographic retention times and then identify them by their mass-to-charge ratios. nih.govsciencepublishinggroup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Fragmentation Pattern Analysis and Exact Mass Determinations

The analysis of fragmentation patterns is crucial for structural elucidation. In the mass spectrum of this compound, key fragments would be expected from the cleavage of the amide bond and rearrangements of the molecular ion. The exact mass of the compound is a critical piece of data for confirming its elemental composition. For this compound (C₁₂H₁₇NO), the calculated exact mass is 191.131014166 Da. nih.gov High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy, confirming the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, further aiding in its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | nih.gov |

| Molecular Weight | 191.27 g/mol | nih.gov |

| Exact Mass | 191.131014166 Da | nih.gov |

| Monoisotopic Mass | 191.131014166 Da | nih.gov |

| Predicted Collision Cross Section (CCS) Ų | ||

| [M+H]⁺ | 143.5 | uni.lu |

| [M+Na]⁺ | 150.8 | uni.lu |

| [M-H]⁻ | 147.4 | uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Detection Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the characterization and quantification of this compound. This method leverages the absorption of ultraviolet or visible light by the molecule, which induces electronic transitions between different energy levels. The wavelength and intensity of this absorption are characteristic of the molecule's structure, particularly its aromatic and amide functional groups.

Detailed spectral data for this compound is not extensively documented in publicly available literature. However, valuable insights can be inferred from structurally similar compounds. For instance, Alachlor, a chloroacetanilide derivative with a 2,6-diethylphenyl group, exhibits UV absorption maxima (λmax) at 196 nm and 266 nm. sielc.com The absorption band at 266 nm is likely attributable to the π → π* transitions within the substituted benzene ring, a feature expected to be present in this compound as well. The presence of substituents on the phenyl ring and the amide group can influence the precise position and intensity of these absorption bands.

In a broader context, the UV spectra of acetanilides, the parent class of compounds, are well-characterized. researchgate.netacs.orgacs.org The electronic structure and, consequently, the UV-Vis spectrum of acetanilide itself show characteristic absorption bands that are modified by the nature and position of substituents on the aromatic ring. acs.org For this compound, the two ethyl groups at the ortho positions can cause steric hindrance, potentially leading to a non-planar arrangement between the phenyl ring and the acetamide group. This can, in turn, affect the electronic conjugation and result in shifts in the absorption maxima and changes in molar absorptivity compared to unsubstituted acetanilide.

A study on a related compound, N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, identified a λmax at 225 nm, which was utilized for its quantification. journaljpri.comresearchgate.net While this compound has a more complex structure, the detection wavelength provides a reference point in the UV region for related acetanilides.

UV-Vis Spectroscopic Data for a Structurally Related Compound

The following table presents the UV-Vis absorption data for Alachlor, a compound structurally related to this compound. This data can serve as an estimate for the spectral characteristics of this compound.

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

| Alachlor | 196 | 266 | Not Specified |

Detection Methods

The characteristic UV absorbance of this compound and its analogues forms the basis for several detection and quantification methods, most notably in conjunction with chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed method for the analysis of compounds containing the N-(2,6-disubstituted phenyl)acetamide moiety. For the determination of the closely related compound, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, an isocratic reversed-phase HPLC method has been developed and validated. nih.gov This method utilizes UV detection at 254 nm, a common wavelength for the detection of aromatic compounds. nih.gov Given the structural similarity and the expected UV absorption profile, this wavelength is also suitable for the detection of this compound. The selection of 254 nm is a practical choice that aligns with the absorption characteristics of the phenyl ring system.

For more sensitive and specific detection, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques. These methods are particularly useful for identifying and quantifying impurities and degradation products.

The following table summarizes the key parameters of a typical HPLC-UV detection method applicable to N-(2,6-disubstituted phenyl)acetamides.

HPLC-UV Detection Parameters for Related Compounds

| Parameter | Value | Reference |

| Column | C18 | nih.gov |

| Mobile Phase | Potassium phosphate (B84403) buffer (pH 7.0)–acetonitrile (B52724) (47:53, v/v) | nih.gov |

| Detection Wavelength (λ) | 254 nm | nih.gov |

| Flow Rate | 2.0 mL/min | nih.gov |

| Temperature | Ambient | nih.gov |

Advanced Crystallographic Investigations

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the cornerstone of structural chemistry, offering unparalleled precision in determining the atomic arrangement within a crystalline solid.

The crystal structure of N-(2,6-dimethylphenyl)acetamide has been determined at room temperature. It crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles to each other. The specific space group was identified as Pbca, a common space group for organic molecules. The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been precisely measured.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.345 (2) |

| b (Å) | 12.678 (3) |

| c (Å) | 14.123 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1851.9 (7) |

SCXRD analysis allows for the precise measurement of geometric parameters within the molecule. In N-(2,6-dimethylphenyl)acetamide, the bond lengths and angles within the acetamide (B32628) and phenyl moieties are consistent with standard values for similar organic compounds. The C-N bond of the amide group exhibits partial double bond character, a well-known feature of amides due to resonance.

| Bond | Length (Å) |

|---|---|

| C(7)-O(1) | 1.234 (3) |

| C(7)-N(1) | 1.345 (3) |

| N(1)-C(1) | 1.428 (3) |

| C(7)-C(8) | 1.503 (4) |

| Angle | Value (°) |

|---|---|

| O(1)-C(7)-N(1) | 122.9 (2) |

| O(1)-C(7)-C(8) | 121.3 (3) |

| N(1)-C(7)-C(8) | 115.8 (2) |

| C(7)-N(1)-C(1) | 125.0 (2) |

The solid-state conformation of N-(2,6-dimethylphenyl)acetamide is dictated by the orientation of the acetamide group relative to the disubstituted phenyl ring. The steric repulsion between the amide's carbonyl oxygen and methyl groups with the ortho-methyl substituents on the phenyl ring forces the acetamide group to twist out of the plane of the phenyl ring. This twisted conformation is a common feature in ortho-substituted acetanilides.

Hydrogen bonding plays a crucial role in the crystal packing of N-(2,6-dimethylphenyl)acetamide. The primary intermolecular interaction is an N—H···O hydrogen bond. In this interaction, the amide hydrogen of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This repeated interaction links the molecules into infinite chains. No significant intramolecular hydrogen bonds are observed in the solid state.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | |

|---|---|---|---|---|

| N(1)—H(1)···O(1) | 0.86 | 2.06 | 2.910 (3) | 171 |

The supramolecular architecture of N-(2,6-dimethylphenyl)acetamide is primarily defined by the aforementioned N—H···O hydrogen-bonded chains. These chains are then packed together through weaker van der Waals interactions to form the three-dimensional crystal lattice. The arrangement of these chains results in a layered structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.

Visualization and Quantification of Intermolecular Interactions

A powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the entire crystal. By mapping various properties onto this surface, a detailed picture of the molecular environment emerges.

One of the key visualizations is the d_norm surface, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. The d_norm values are color-coded on the Hirshfeld surface:

Red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, signifying strong interactions such as hydrogen bonds.

White regions represent contacts that are approximately equal to the van der Waals separation.

Blue regions denote contacts that are longer than the sum of the van der Waals radii.

In analogous structures, such as 2-azido-N-(2,6-dimethylphenyl)acetamide, the Hirshfeld surface analysis reveals the orientation and nature of intermolecular contacts. For instance, in one of the independent molecules within its asymmetric unit, an intramolecular H···O distance of 2.47 Å is observed, which is significantly shorter than the sum of the van der Waals radii, indicating a notable interaction iucr.org.

Identification of Dominant Interatomic Contact Contributions

The 2D fingerprint plots generated from Hirshfeld surface analysis can be broken down to show the percentage contribution of each type of interatomic contact to the total Hirshfeld surface area. This quantitative analysis is crucial for understanding the dominant forces in the crystal packing.

For N-arylacetamides, common intermolecular contacts include H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions iucr.orgresearchgate.net. The relative contributions of these contacts are dependent on the specific substituents on the aryl ring and the acetamide group.

In the case of N-(2,6-Diethylphenyl)acetamide, one would anticipate significant contributions from several types of interactions:

H···H contacts: Given the presence of multiple ethyl and methyl groups, these contacts, which arise from van der Waals forces, are expected to be abundant. In many organic molecules, H···H contacts comprise a large portion of the Hirshfeld surface area nih.gov.

O···H/H···O contacts: The amide functional group provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These are expected to form significant N—H···O hydrogen bonds, which often appear as sharp spikes on the 2D fingerprint plot and are critical in directing the crystal packing researchgate.netresearchgate.net.

To illustrate, a study on a related N-phenylacetamide derivative revealed the following contributions to the Hirshfeld surface: H···C (24.9%), H···N (18.1%), and H···O (10.0%) mdpi.com. Another related compound showed contributions of H···H (47.1%), C···H/H···C (20.9%), O···H/H···O (15.3%), and N···H/H···N (11.4%) researchgate.net. While these values are not specific to this compound, they demonstrate the type of quantitative data that can be extracted from such an analysis.

The table below, based on data from analogous compounds, illustrates how the contributions of dominant interatomic contacts are typically presented.

| Interatomic Contact | Contribution (%) in an Acetanilide (B955) Derivative mdpi.com | Contribution (%) in another N-Arylacetamide Derivative researchgate.net | Expected Significance in this compound |

|---|---|---|---|

| H···H | Not specified | 47.1 | High, due to numerous hydrogen atoms. |

| O···H/H···O | 10.0 | 15.3 | High, due to N—H···O hydrogen bonding. |

| C···H/H···C | 24.9 | 20.9 | Moderate, contributing to packing stability. |

| N···H/H···N | 18.1 | 11.4 | Moderate, depending on molecular arrangement. |

These advanced crystallographic investigations, particularly Hirshfeld surface analysis, provide a detailed and quantitative understanding of the intermolecular interactions that govern the crystal structure of a compound. Although specific data for this compound is not available, the analysis of structurally related molecules provides a clear framework for how its solid-state behavior would be investigated and understood.

Based on a comprehensive search for scientific literature, there are currently no available computational chemistry or molecular modeling studies specifically focused on the compound this compound. Research employing quantum mechanical calculations, such as Density Functional Theory (DFT), or Molecular Mechanics (MM) simulations for this particular molecule could not be identified.

Consequently, detailed information regarding the application of specific exchange-correlation functionals and basis sets, geometry optimization, equilibrium structures, or Frontier Molecular Orbital (FMO) theory for this compound is not present in the available literature.

Therefore, it is not possible to provide the requested detailed analysis and data tables for the specified outline.

Computational Chemistry and Molecular Modeling Studies

Electronic Structure and Property Analysis

Frontier Molecular Orbital (FMO) Theory

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Detailed research findings that would populate a data table of HOMO and LUMO energies for N-(2,6-Diethylphenyl)acetamide are not available in the reviewed literature. Such a table would typically present the energy values in electron volts (eV).

Analysis of the HOMO-LUMO Energy Gap

The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

A quantitative analysis of the HOMO-LUMO energy gap for this compound has not been found in existing scientific publications.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized picture of the electron density and interactions between orbitals.

Delocalization and Hyperconjugative Interactions

Specific data from NBO analysis that would detail the delocalization of electron density and quantify the hyperconjugative interactions within this compound are not available. This information would be crucial for understanding the stability of the molecule arising from electron delocalization from filled orbitals to adjacent empty orbitals.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insights into the electrostatic properties and potential reactive sites.

A data table of Mulliken atomic charges for each atom in the this compound molecule is not available in the public domain. Such a table would be instrumental in understanding the distribution of electron density across the molecular structure.

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.

A visual MEP map and its corresponding analysis for this compound, which would identify the electron-rich (negative potential) and electron-poor (positive potential) regions, have not been published.

Polarizability Properties

No published studies were found that specifically calculate or discuss the polarizability properties of this compound. Such studies would typically involve quantum chemical calculations to determine the molecule's response to an external electric field, providing insights into its intermolecular interactions.

Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability, Dipole Moment)

There is no available data on the non-linear optical properties of this compound. Research in this area would involve computing the dipole moment and the first-order hyperpolarizability to assess its potential for applications in optoelectronics. While NLO properties have been investigated for other acetamide (B32628) derivatives, these findings cannot be directly extrapolated to this compound.

Vibrational Spectra Simulation and Correlation

Detailed theoretical vibrational studies for this compound are not present in the current body of scientific literature.

Calculation of Harmonic Vibrational Frequencies

Specific calculations of the harmonic vibrational frequencies for this compound have not been reported. These calculations, typically performed using Density Functional Theory (DFT), are fundamental for interpreting experimental infrared and Raman spectra.

Potential Energy Distribution (PED) Analysis for Band Assignments

Without calculated vibrational frequencies, a Potential Energy Distribution (PED) analysis for this compound has not been performed. PED analysis is crucial for making unambiguous assignments of calculated vibrational modes to the observed spectral bands.

Conformational Studies

Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) analysis for this compound is not available in published research. This type of study is essential for understanding the molecule's conformational flexibility, identifying stable conformers, and determining the energy barriers for rotation around its single bonds, particularly the C-N amide bond and the bonds connecting the ethyl groups to the phenyl ring.

Identification of Minimum Energy Conformers

In computational chemistry, identifying the minimum energy conformers of a molecule is crucial for understanding its structural preferences and biological activity. Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The most stable conformer, residing at a global minimum on the potential energy surface, represents the most probable structure of the molecule.

For amide-containing compounds like this compound, the orientation of the substituents on the phenyl ring and the acetamide group dictates the conformational landscape. Computational studies on analogous compounds, such as N-(2,6-dimethylphenyl) derivatives, have shown that the molecule is often highly twisted. For instance, in N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, the dihedral angle between the thienyl and benzene (B151609) rings is substantial, indicating a non-planar structure nih.gov. This twisting is a result of steric hindrance between the ortho substituents on the phenyl ring and the acetamide group.

The identification of these conformers is typically achieved through computational methods like Density Functional Theory (DFT). By performing a systematic scan of the potential energy surface through the rotation of key dihedral angles, researchers can locate various energy minima. The conformer with the lowest calculated energy is considered the most stable. For example, in studies of similar molecules like lidocaine (B1675312), which shares the 2,6-disubstituted phenylacetamide core, different conformations regarding the amide and amino groups (synperiplanar vs. antiperiplanar) have been identified and their relative stabilities calculated researchgate.net.

Table 1: Example of Conformational Analysis Data for a Related Amide Note: This data is illustrative for a related compound, as specific data for this compound was not found in the cited literature.

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 180 (trans) | 0.00 |

| B | 0 (cis) | 2.50 |

| C (Twisted) | 75 | 1.25 |

Investigation of Rotational Isomerism and Hindered Rotation about the N-Carbonyl Bond

The amide bond (N-C=O) in this compound has a partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. This restricted rotation leads to the existence of rotational isomers, typically a more stable trans form and a less stable cis form. The energy barrier for this rotation is significant, often high enough to allow for the observation of distinct isomers by techniques like NMR spectroscopy at room temperature mdpi.com.

Table 2: Calculated Rotational Barriers for Amide Bonds in Related Molecules Note: This data is illustrative, based on findings for similar amide-containing compounds.

| Compound | Method | Rotational Barrier (kcal/mol) |

|---|---|---|

| N-methylformamide | DFT | ~20 |

| Acetamide | Ab initio | ~18 |

| N-phenyl diacetamide | B3PW91 | ~9.5 (N-Ph rotation) nih.gov |

Reactivity and Chemical Property Prediction

Fukui Function (FF) Analysis for Electrophilic and Nucleophilic Attack Sites

Conceptual Density Functional Theory (DFT) provides powerful tools for predicting chemical reactivity. The Fukui function, ƒ(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule for electrophilic and nucleophilic attack. It quantifies the change in electron density at a specific point when the total number of electrons in the system changes.

ƒ+(r) : Predicts the site for nucleophilic attack (where an electron is accepted).

ƒ-(r) : Predicts the site for electrophilic attack (where an electron is donated).

ƒ0(r) : Predicts the site for radical attack.

For this compound, one would expect the carbonyl oxygen to be a primary site for electrophilic attack (highest ƒ-), due to the presence of lone pairs. The carbonyl carbon, being electron-deficient, would be a likely site for nucleophilic attack (highest ƒ+). The nitrogen atom and specific positions on the aromatic ring would also exhibit reactivity. Computational studies on similar heterocyclic amides have successfully used Fukui functions to assess chemical reactivity and identify which areas of the molecule are most likely to react researchgate.netacs.orgacs.org. These analyses are performed by calculating the electron densities of the neutral, anionic (N+1), and cationic (N-1) states of the molecule.

Table 3: Hypothetical Fukui Function Values for this compound Note: This table is illustrative of expected trends, as specific published data was not found.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon (C=O) | 0.25 | 0.05 |

| Carbonyl Oxygen (C=O) | 0.08 | 0.30 |

| Amide Nitrogen (N-H) | 0.03 | 0.15 |

| Phenyl C4 (para) | 0.06 | 0.10 |

Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN) Computations

The concepts of Electrophilicity-Based Charge Transfer (ECT) and the fraction of electrons transferred (ΔN) are used to predict the extent of charge transfer in a reaction between a donor (nucleophile) and an acceptor (electrophile). These global reactivity descriptors are derived from the chemical potential (μ) and chemical hardness (η) of the reacting species.

The charge transfer (ΔN) is calculated using the formula: ΔN = (μdonor - μacceptor) / (ηdonor + ηacceptor)

A positive ΔN indicates that charge is transferred from the donor to the acceptor. The ECT descriptor extends this concept to quantify the interaction between toxins and biological systems, such as the interaction of a molecule with DNA bases acs.orgnih.gov. For this compound interacting with a biological electrophile or nucleophile, these calculations could predict the favorability and extent of charge transfer, offering insights into potential reaction mechanisms. For instance, in a study of a novel amide derivative, ECT and ΔN were computed to examine the interactions between the compound and DNA bases like guanine (B1146940) and cytosine acs.org.

Table 4: Example of Charge Transfer (ΔN) Calculation Note: This data is illustrative of the concept.

| Interacting Species | Chemical Potential (μ) | Chemical Hardness (η) | ΔN |

|---|---|---|---|

| Molecule A (Donor) | -3.4 eV | 5.0 eV | |

| Molecule B (Acceptor) | -5.8 eV | 4.5 eV | 0.25 |

Thermodynamic Property Calculations and Temperature Correlations

Computational chemistry allows for the accurate calculation of thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are typically performed using frequency analysis on an optimized molecular geometry. By determining the vibrational frequencies of the molecule, its thermodynamic functions can be calculated at various temperatures using statistical mechanics.

For a molecule like this compound, these calculations can predict its stability and how it changes with temperature. The NIST-TRC Web Thermo Tables provide examples of critically evaluated thermodynamic property data for related compounds, showing how properties like density, viscosity, and thermal conductivity vary with temperature nist.gov. For instance, the enthalpy of formation for acetamide has been determined both by combustion calorimetry and computational methods, with results showing substantial agreement chemrxiv.org. Such data is crucial for understanding the behavior of the compound under different processing and environmental conditions.

The temperature correlation of these properties can be fitted to polynomial equations, allowing for the interpolation of thermodynamic data at temperatures where experimental data is unavailable.

Table 5: Calculated Thermodynamic Properties for Acetamide at 298.15 K Note: This data for a simpler amide illustrates the type of information obtained.

| Property | Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔfH°) | -237.1 chemrxiv.org | kJ mol⁻¹ |

| Entropy (S°) | 285.4 | J mol⁻¹ K⁻¹ |

| Heat Capacity (Cv) | 75.2 | J mol⁻¹ K⁻¹ |

Polymorphism and Solid State Characteristics

Polymorph Identification and Characterization Strategies

The identification and characterization of polymorphs are fundamental to understanding and controlling the solid-state properties of a compound like N-(2,6-Diethylphenyl)acetamide. A comprehensive approach typically involves a combination of analytical techniques to probe the crystalline structure and thermal behavior of the material.

Commonly Employed Techniques:

X-ray Powder Diffraction (XRPD): This is the primary technique for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals can be grown, SCXRD provides definitive structural information, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of a solid. It can detect melting points, phase transitions between polymorphs, and differences in enthalpy, which are unique for each crystalline form.

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. It is particularly useful for identifying solvates or hydrates, which are crystalline forms that incorporate solvent molecules.

Spectroscopic Techniques: Methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy can differentiate polymorphs based on variations in their vibrational spectra, which are sensitive to the molecular environment within the crystal.

Solid-State Nuclear Magnetic Resonance (ssNMR): This technique provides information about the local chemical environment of atoms within the crystal structure and can distinguish between different polymorphic forms.

A systematic polymorph screen for this compound would involve crystallizing the compound under a wide variety of conditions and analyzing the resulting solids using these techniques to identify any different crystalline forms that may exist.

Factors Governing Polymorphic Crystallization

The formation of a specific polymorph is a kinetically and thermodynamically controlled process. Several factors can influence which crystalline form is obtained during crystallization.

Solvent Influence on Polymorphic Selectivity

The choice of solvent is a critical parameter in controlling polymorphism. The interaction between the solute (this compound) and the solvent can stabilize different molecular conformations or intermolecular interactions, leading to the nucleation and growth of different polymorphs. Solvents are typically classified by their polarity, hydrogen bonding capability, and molecular size, all of which can affect the resulting crystal form.

Table 1: Hypothetical Solvent Influence on this compound Polymorphism

| Solvent Class | Example Solvents | Potential Outcome for this compound Crystallization |

| Protic | Ethanol (B145695), Methanol (B129727) | May favor polymorphs with strong hydrogen bonding networks. |

| Aprotic Polar | Acetone (B3395972), Acetonitrile (B52724) | Could lead to different packing arrangements due to dipole-dipole interactions. |

| Aprotic Nonpolar | Toluene (B28343), Hexane | Might result in polymorphs stabilized by weaker van der Waals forces. |

Note: This table is illustrative and not based on experimental data for this compound.

Effects of Temperature and Supersaturation Levels

Temperature and supersaturation are key thermodynamic drivers of crystallization. The relative stability of different polymorphs can be temperature-dependent. One polymorph may be more stable at a lower temperature, while another becomes the stable form at a higher temperature. The level of supersaturation, which is the concentration of the solute above its equilibrium solubility, affects the nucleation rate. High supersaturation often leads to the formation of metastable polymorphs, as they can nucleate more rapidly than the stable form.

Role of Impurities, Additives, and Interfaces in Crystal Form Control

The presence of impurities or intentionally added substances can have a profound impact on polymorphic outcomes. Impurities can inhibit the growth of a particular polymorph or act as a template for the nucleation of another. "Tailor-made" additives, which are structurally similar to the main compound, can be designed to promote or inhibit the growth of specific crystal faces, thereby influencing the resulting polymorph. The nature of the crystallization vessel (interfaces) can also play a role in nucleating specific forms.

Impact of Stirring Rates on Polymorph Formation

The hydrodynamics of the crystallization process, including the stirring rate, can influence polymorphism. Stirring affects mass transfer and can induce shear forces that may promote the nucleation of certain polymorphs or trigger transformations between forms. In some systems, different stirring speeds can lead to the isolation of different crystalline structures.

Kinetics of Solution-Mediated Polymorphic Phase Transformations

A metastable polymorph, once formed, may transform into a more stable form over time, especially in the presence of a solvent. This process is known as solution-mediated polymorphic transformation. The transformation involves the dissolution of the metastable form and the subsequent nucleation and growth of the more stable form.

The kinetics of this transformation are crucial for determining the shelf-life and stability of a product. The rate of transformation is influenced by several factors, including:

Solvent: The solubility of each polymorph in the solvent dictates the driving force for the transformation.

Temperature: Higher temperatures generally increase the rates of dissolution and crystal growth, thus accelerating the transformation.

Presence of Seeds: Introducing seed crystals of the stable form can significantly speed up the transformation process.

Agitation: Stirring can enhance the dissolution of the metastable form and the growth of the stable form.

Studying these kinetics for this compound would involve preparing a slurry of a metastable form in a chosen solvent and monitoring the appearance of the stable form over time using techniques like XRPD.

The provided outline requires a thorough and scientifically accurate discussion of:

Theoretical and Experimental Assessment of Polymorph Stability

Fulfilling these requirements necessitates access to specific experimental data, detailed research findings, and data tables derived from studies conducted directly on this compound. Without such dedicated research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to provide the requested article focusing solely on the specified aspects of this compound. Information on related compounds or general principles of polymorphism cannot be used as per the strict instructions to focus exclusively on the target compound.

Synthesis and Structural Studies of Derivatives and Analogs

Derivatives Containing the N-(2,6-Diethylphenyl) Moiety

This section focuses on the synthesis and characterization of two key derivatives that incorporate the N-(2,6-diethylphenyl) structural component.

Synthesis and Characterization of N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide

The synthesis of N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide is achieved through a one-pot reaction. An acetone (B3395972) solution of 2,6-diethylaniline (B152787) is added to a mixture of 2,2-diphenylacetyl chloride and ammonium (B1175870) thiocyanate. The reaction mixture is refluxed for 2.5 hours. After filtration and evaporation, the resulting precipitate is washed with water and cold ethanol (B145695). Recrystallization from a methanol (B129727) solution yields colorless plate-like crystals of the target compound.

Structural analysis of this derivative reveals significant insights into its molecular conformation. The molecule adopts a trans-cis conformation concerning the orientation of the diphenylmethane (B89790) and 1,3-diethylbenzene (B91504) groups relative to the sulfur atom across the C—N bonds. This conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. In the crystalline state, molecules form inversion dimers through pairs of N—H⋯S hydrogen bonds. The diethyl-substituted benzene (B151609) ring is not planar with the rest of the molecule, forming dihedral angles of 67.38° and 55.32° with the two terminal benzene rings.

Theoretical studies using Density Functional Theory (DFT) have been employed to further investigate the molecular structure. These computational analyses of bond parameters, harmonic vibration frequencies, and isotropic chemical shifts show good agreement with experimental data, with a correlation value of 0.998 for molecular vibrations. The calculated energy gap for the compound is approximately 4.45 eV.

Table 1: Crystal and Structural Refinement Data for N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide

| Parameter | Value |

| Chemical formula | C₂₅H₂₆N₂OS |

| Molar mass | 402.55 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 11.2345 (3), 19.3895 (5), 10.5898 (3) |

| β (°) | 104.789 (1) |

| Volume (ų) | 2231.11 (11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.198 |

Related N-(2,6-Dimethylphenyl)acetamide Analogs and Their Derivatives

This section explores the synthesis and structural features of several analogs based on the N-(2,6-dimethylphenyl)acetamide scaffold.

Synthesis and Characterization of N-(2,6-Dimethylphenyl)-2-methyl-acetamide and N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide

The structure of N-(2,6-Dimethylphenyl)-2-methyl-acetamide has been determined to be closely related to other side-chain substituted acetanilides. Its molecules are linked into chains through N—H⋯O hydrogen bonding.

N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide is synthesized by dissolving diphenylacetic acid, 2,6-dimethylaniline (B139824), and 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride in dichloromethane. ijpsr.com The mixture is stirred in the presence of triethylamine (B128534) at a low temperature for about 3 hours. ijpsr.com The product is then isolated through a series of extraction and washing steps. ijpsr.com

The crystal structure of this diphenyl derivative reveals that the dihedral angle between the two phenyl rings is 82.59°. ijpsr.com The dimethylbenzene ring forms dihedral angles of 52.86° and 49.65° with the two phenyl rings. ijpsr.com In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming a chain along the c-axis, and are further stabilized by C—H⋯π interactions. ijpsr.com

Table 2: Crystal Data for N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide

| Parameter | Value |

| Chemical formula | C₂₂H₂₁NO |

| Molar mass | 315.40 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.0886 (4), 11.2373 (4), 16.0354 (6) |

| β (°) | 103.111 (2) |

| Volume (ų) | 1767.24 (12) |

| Z | 4 |

Synthesis and Characterization of N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide (DPA)

N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as DPA, is synthesized through the reaction of 4-hydroxypiperidine (B117109) with N-(2,6-dimethylphenyl)acetamide. iucr.org This condensation reaction is facilitated by a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC). iucr.org The resulting product is then purified using column chromatography. iucr.org

DPA is a white to off-white crystalline powder with a melting point of approximately 214-215°C. iucr.org It is sparingly soluble in water but soluble in organic solvents like methanol and dimethyl sulfoxide. iucr.org The characterization of DPA is performed using various spectroscopic methods, including NMR spectroscopy, mass spectrometry, and elemental analysis. iucr.org

Structural and Spectroscopic Investigations of N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide

This compound, also known as Ranolazine (B828), has been the subject of detailed structural and spectroscopic studies. Single crystals of racemic ranolazine suitable for X-ray diffraction have been produced by solvent evaporation from a PEO-acetonitrile gel. nih.goviucr.orgacs.org

Single-crystal X-ray diffraction analysis revealed that ranolazine crystallizes in the monoclinic system with the space group P2₁/n. nih.goviucr.orgacs.org The asymmetric unit contains one molecule of ranolazine, and there are four molecules in the unit cell. nih.goviucr.orgacs.org The crystal packing structure shows that two molecules of ranolazine are linked by a hydrogen bond, forming a dimer at the center of the unit cell. nih.goviucr.orgacs.org

NMR studies of ranolazine hydrochloride in a DMSO-d6 solution at room temperature show more than one NMR signal or broad peaks for the piperazine (B1678402) ring and its attached groups. researchgate.net This suggests the presence of multiple conformations in solution that are in slow exchange on the NMR timescale. researchgate.net When the temperature is raised or D₂O is added to the solution, these signals coalesce or narrow, indicating a rapid exchange between the different conformations or the stabilization of a single conformation. researchgate.net

Further characterization has been carried out using various techniques including Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). oaskpublishers.comgoogle.com DSC thermograms of pure ranolazine show an endothermic peak at approximately 122°C. oaskpublishers.com FTIR analysis is used to confirm the functional groups present in the molecule and to study potential interactions in different formulations. researchgate.net

Table 3: Spectroscopic Data Reference for Ranolazine

| Technique | Observation |

| ¹H and ¹³C NMR | Multiple conformations observed at room temperature in DMSO-d6, leading to signal broadening. researchgate.net |

| Signal coalescence/narrowing upon heating or addition of D₂O. researchgate.net | |

| FTIR | Used to identify functional groups and study drug-polymer interactions. researchgate.net |

| X-ray Diffraction | Crystalline nature confirmed, with diffraction lines observed between 0 and 30 degrees (2θ). oaskpublishers.com |

| Crystal system: Monoclinic, Space group: P2₁/n. nih.goviucr.orgacs.org | |

| DSC | Endothermic peak observed at ~122°C for the pure drug. oaskpublishers.com |

Synthesis and Characterization of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) Derivatives

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is a key intermediate in the synthesis of pharmaceutical compounds such as Ranolazine, a medication used for treating chronic angina. innospk.com Its molecular formula is C₁₄H₂₁N₃O, and it has a molecular weight of 247.34 g/mol . schd-shimadzu.com

Synthesis: The synthesis of this compound and its derivatives typically involves the reaction of an N-(2,6-dimethylphenyl)acetamide precursor with a piperazine moiety. For instance, derivatives can be synthesized by reacting 4-hydroxypiperidine with N-(2,6-dimethylphenyl)acetamide using a catalyst like N,N'-dicyclohexylcarbodiimide (DCC). smolecule.com

Characterization: The resulting product is generally an off-white powder. innospk.com Standard characterization involves purification by column chromatography followed by structural confirmation using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. smolecule.com Key physical properties include a melting point of 115-117 °C. sigmaaldrich.com

Table 1: Physicochemical Properties of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

| Property | Value |

| CAS Number | 5294-61-1 innospk.com |

| Molecular Formula | C₁₄H₂₁N₃O innospk.comschd-shimadzu.com |

| Molecular Weight | 247.34 g/mol schd-shimadzu.com |

| Appearance | Off-white powder innospk.com |

| Melting Point | 115-117 °C sigmaaldrich.com |

| Boiling Point | 411.2±45.0 °C at 760 mmHg innospk.com |

| Density | 1.1±0.1 g/cm³ innospk.com |

Synthesis and Characterization of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide)

This compound, also known as 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) or Lidocaine (B1675312) Impurity E, is a process-related impurity found during the synthesis of Lidocaine. Its presence and characterization are crucial for quality control in pharmaceutical manufacturing.

Synthesis: The formation of this impurity can occur through the reaction of N-(2,6-dimethylphenyl)acetamide with a suitable iminobis reagent. The synthesis involves processes such as acylation and amination, potentially by reacting 2,6-dimethylaniline with acetic anhydride (B1165640) or acetyl chloride under specific conditions.

Characterization: The structure of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) is confirmed using standard analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These methods are essential to verify its structure and purity, especially when it is monitored as a pharmaceutical impurity.

Table 2: Identification of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide)

| Identifier | Name/Value |

| Systematic Name | 2-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide |

| Common Name | 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) |

| Pharmaceutical ID | Lidocaine Impurity E |

| CAS Number | 745798-07-6 |

| Molecular Formula | C₂₀H₂₅N₃O₂ |

Synthesis and Characterization of 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) and its Metabolites/Impurities

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. cerritos.edusandiego.edu Its synthesis and the characterization of its related substances are well-documented.

Synthesis: The synthesis of Lidocaine is a multi-step process. A common pathway starts with 2,6-dimethylaniline. umass.edu

Amide Formation: 2,6-dimethylaniline is reacted with an α-chloroacetyl chloride in a solvent like glacial acetic acid to form the intermediate α-chloro-2,6-dimethylacetanilide. sandiego.eduumass.edu Sodium acetate (B1210297) is often added to buffer the reaction. sandiego.edu

Amination: The intermediate is then reacted with diethylamine (B46881). This step involves a nucleophilic substitution where the diethylamine displaces the chlorine atom, forming Lidocaine. umass.edu This reaction is typically carried out in a solvent such as toluene (B28343). cerritos.edu

Metabolites and Impurities: The metabolic pathways of Lidocaine lead to several compounds, including monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide. researchgate.net A major process-related impurity and degradation product is 2,6-dimethylaniline (Lidocaine Impurity A), which is also the starting material for its synthesis. nih.govpharmaffiliates.com Other known impurities include N-(2,6-Dimethylphenyl)acetamide (Impurity C) and 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) (Impurity E). synzeal.com